3-(4-Chlorophenyl)propanoyl chloride
Overview
Description
3-(4-Chlorophenyl)propanoyl chloride is a chemical compound with the CAS Number: 52085-96-8 . It has a molecular weight of 203.07 .
Synthesis Analysis
The synthesis of this compound involves a reaction at 20 - 45℃ for 4.5 hours. In a 250-mL four-necked flask equipped with a tail suction, 120 g of anhydrous hexafluoroisopropanol and 1 g of anhydrous ferric chloride are added. At 20° C., 20 g of p-chlorophenylpropionyl chloride is slowly added dropwise. The reaction is incubated at 25°C for 3 hours, and the temperature is raised to 45°C for 1.5 hours until the acyl chloride is completely converted and no hydrogen chloride tail gas is released .Molecular Structure Analysis
The IUPAC name of this compound is 1S/C9H8Cl2O/c10-8-4-1-7 (2-5-8)3-6-9 (11)12/h1-2,4-5H,3,6H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For instance, it can react with anhydrous hexafluoroisopropanol and anhydrous ferric chloride to produce 6-chloro-1-indanone .Scientific Research Applications
Crystal Structure Analysis
- Chavda et al. (2006) studied the crystal structure of a compound formed from enantiomerically pure oxazolidinone and racemic 2-(4-chlorophenyl)propanoyl chloride, observing differences in intermolecular contacts involving the Cl atom and methyl group compared to similar structures (Chavda et al., 2006).
Synthesis and Characterization of New Compounds
- Bhat et al. (2018) described the synthesis of a compound involving 3-chlorophenyl and 3-chloropropyl, detailing its structural, electronic, and biological properties. This study paves the way for further research in drug development (Bhat et al., 2018).
Photoelectrochemical Sensing Applications
- Yan et al. (2019) developed a photoelectrochemical sensor based on BiPO4/BiOCl heterojunction for detecting 4-chlorophenol, a toxic chlorinated organic pollutant. This sensor demonstrated high sensitivity and selectivity, offering a new method for monitoring 4-CP in water (Yan et al., 2019).
Biosensor Technology
- De La Franier et al. (2017) discussed the synthesis of a compound capable of forming functionalizable monolayers on hydroxylated surfaces, useful in biosensing applications. This compound, synthesized in high purity, binds to glass substrates and can be modified with various nucleophilic functional groups (De La Franier et al., 2017).
Conformational Structure Studies
- Johansen and Hagen (2006) explored the molecular and conformational structures of 3-chloropropanoyl chloride through gas-phase electron diffraction and theoretical calculations. This study provides insights into the conformational flexibility and structure of such compounds (Johansen & Hagen, 2006).
Continuous Flow Production and Amidation
- Movsisyan et al. (2018) developed a continuous flow method for producing 3-chloropropionyl chloride, a versatile building block used in various fields. This method offers a safer and more efficient alternative for producing this compound and its derivatives like beclamide (Movsisyan et al., 2018).
Aggregation and Electrochemical Properties of Surfactants
- Ullah et al. (2015) synthesized a thiourea-based non-ionic surfactant from chlorophenyl and explored its aggregation and electrochemical properties. This surfactant demonstrated moderate amphiphobicity and economical use in various applications (Ullah et al., 2015).
Mechanism of Action
Target of Action
It’s known that acyl chlorides, such as this compound, typically react with primary amines .
Mode of Action
The compound undergoes a nucleophilic addition / elimination reaction with amines . The reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine. This is followed by the reformation of the carbon-oxygen double bond and the removal of a chloride ion .
Biochemical Pathways
The compound can serve as a bifunctional reagent, capable of acylation and possessing a 2-chloro-ethyl fragment (ch2ch2cl), which can be subjected to nucleophilic substitution . This suggests that it could potentially affect a variety of biochemical pathways.
Result of Action
Its reactivity with amines suggests that it could potentially form amides , which could have various effects depending on the specific amine involved.
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 3-(4-Chlorophenyl)propanoyl chloride. For instance, the reaction with amines is reported to occur at room temperature .
Properties
IUPAC Name |
3-(4-chlorophenyl)propanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNRGOGIWXMVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300964 | |
Record name | 4-Chlorobenzenepropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52085-96-8 | |
Record name | 4-Chlorobenzenepropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52085-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzenepropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.